2-(5-Isobutylisoxazol-3-yl)acetonitrile
Description
“2-(5-Isobutylisoxazol-3-yl)acetonitrile” is a research chemical with the CAS number 1245772-96-6 . It is a heterocyclic compound with a five-membered ring structure containing an oxygen atom and a nitrogen atom . The IUPAC name for this compound is 2-[5-(2-methylpropyl)-1,2-oxazol-3-yl]acetonitrile .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12N2O, and its molecular weight is 164.20 . The compound has a complexity of 182, with 12 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . The compound’s canonical SMILES representation is CC©CC1=CC(=NO1)CC#N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, isoxazoles in general are known to undergo a variety of reactions due to the presence of the labile N–O bond in the isoxazole ring .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 49.8, a rotatable bond count of 3, and an XLogP3 of 1.7 . The compound is canonicalized, with no defined atom or bond stereocenters .Future Directions
Isoxazoles, including “2-(5-Isobutylisoxazol-3-yl)acetonitrile”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring the potential applications of isoxazoles in drug discovery .
Properties
IUPAC Name |
2-[5-(2-methylpropyl)-1,2-oxazol-3-yl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(2)5-9-6-8(3-4-10)11-12-9/h6-7H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYCSGKLRBQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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